

An In-depth Guide to the Structure of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lewis-b tetrasaccharide

Cat. No.: B15547593

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

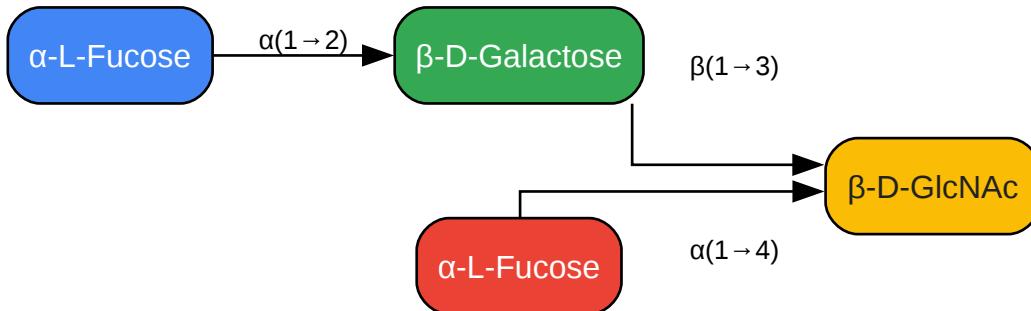
This technical guide provides a comprehensive overview of the core structure, biosynthesis, and physicochemical properties of the Lewis-b (Leb) tetrasaccharide. Leb is a crucial histo-blood group antigen, a member of the Lewis antigen system, primarily found in epithelial secretions and adsorbed onto the surface of red blood cells.^{[1][2][3]} Its biological significance is underscored by its role in host-pathogen interactions, notably as a receptor for Helicobacter pylori, and its re-expression in various cancers, marking it as a Tumor-Associated Carbohydrate Antigen (TACA).^[3]

Core Chemical Structure

The **Lewis-b tetrasaccharide** is a complex carbohydrate built from four individual monosaccharide units. Its specific arrangement and the linkages between these units define its unique biological activity.

The structure is formally described as: α -L-Fucp-(1 \rightarrow 2)- β -D-Galp-(1 \rightarrow 3)-[α -L-Fucp-(1 \rightarrow 4)]- β -D-GlcNAc.^[4]

The constituent monosaccharides are:


- Two units of L-Fucose (Fuc): A deoxyhexose sugar.
- One unit of D-Galactose (Gal): A C4 epimer of glucose.

- One unit of N-Acetyl-D-glucosamine (GlcNAc): A derivative of glucose.

The glycosidic linkages connecting these units are highly specific:

- An α -L-Fucopyranosyl unit is linked $\alpha(1 \rightarrow 2)$ to a β -D-Galactopyranosyl residue.
- This galactose residue is then linked $\beta(1 \rightarrow 3)$ to the core N-Acetyl- β -D-glucopyranosyl amine.
- A second α -L-Fucopyranosyl unit is attached via an $\alpha(1 \rightarrow 4)$ linkage directly to the N-Acetyl- β -D-glucopyranosyl amine, forming a characteristic branched structure.[4][5]

The full IUPAC name for this structure is 6-deoxy-alpha-L-galacto-hexopyranosyl-(1->2)-beta-D-galacto-hexopyranosyl-(1->3)-[6-deoxy-alpha-L-galacto-hexopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-gluco-hexopyranose.[4]

[Click to download full resolution via product page](#)

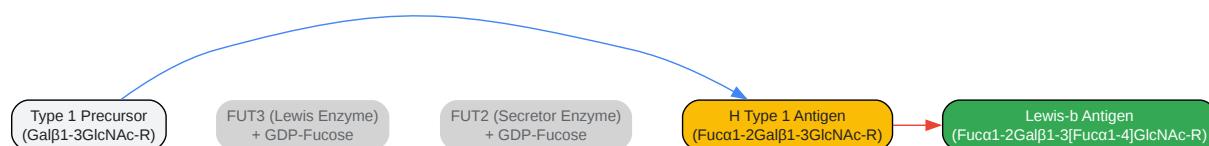
Monosaccharide linkage map of **Lewis-b tetrasaccharide**.

Physicochemical Data

The fundamental quantitative properties of the **Lewis-b tetrasaccharide** are summarized below. This data is essential for analytical and synthetic applications.

Property	Value
Molecular Formula	C ₂₆ H ₄₅ NO ₁₉
Molecular Weight	675.63 g/mol
CAS Number	80081-06-7

[6][7][8]


Biosynthesis Pathway

The synthesis of the Lewis-b antigen is not directed by a single gene but is the result of the sequential action of enzymes encoded by two distinct genes on chromosome 19: FUT3 (Lewis gene) and FUT2 (Secretor gene).[2][9] These genes code for fucosyltransferase enzymes that attach fucose sugars to a precursor carbohydrate chain.[10]

The biosynthetic process proceeds as follows:

- Precursor Foundation: The synthesis begins with a Type 1 oligosaccharide chain, which has a terminal Galactose linked to an N-acetylglucosamine in a β 1-3 linkage.[3]
- FUT2 (Secretor) Action: In individuals with a functional Se allele (Secretors), the FUT2 enzyme first adds a fucose molecule to the terminal galactose of the Type 1 chain in an α (1,2) linkage. This creates the H-antigen.[1][3]
- FUT3 (Lewis) Action: Subsequently, the FUT3 enzyme, encoded by the Le gene, adds a second fucose to the N-acetylglucosamine of the H-antigen in an α (1,4) linkage.[9][10] The FUT2 enzyme is generally more efficient, so in individuals with both functional genes, the Type 1 chain is almost completely converted to Leb.[3][9]

The final expression of Leb requires at least one functional copy of both the Le (FUT3) and Se (FUT2) genes.[9]

[Click to download full resolution via product page](#)

Enzymatic pathway for the biosynthesis of Lewis-b antigen.

Experimental Protocols and Characterization

The structural elucidation and synthesis of the **Lewis-b tetrasaccharide** rely on established biochemical and organic chemistry methodologies. While detailed, step-by-step protocols are proprietary or specific to individual research publications, the general approaches are outlined below.

Chemical Synthesis

Large-scale chemical synthesis of Leb and its derivatives has been developed for use in biological studies, such as investigating its role in *H. pylori* adhesion.[\[5\]](#)[\[11\]](#)

General Workflow:

- **Monosaccharide Preparation:** Starting with commercially available monosaccharides, specific hydroxyl groups are chemically protected to ensure only the desired positions react.
- **Glycosylation Reactions:** The protected monosaccharide building blocks are sequentially coupled. For instance, a galactose donor is coupled to a GlcNAc acceptor. This process is repeated with the fucose units. The synthesis of a Leb block donor has been shown to give high yields and stereoselectivity.[\[11\]](#)
- **Deprotection:** After the tetrasaccharide backbone is assembled, all protecting groups are removed to yield the final, biologically active carbohydrate.
- **Purification:** The final product is purified, typically using chromatographic techniques, to ensure high purity for experimental use.

Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary method for confirming the structure of synthesized oligosaccharides.

- ^1H NMR: Provides information on the number of sugar residues, their anomeric configurations (α or β), and the overall purity.
- ^{13}C NMR: Confirms the number of carbon atoms and provides information about the ring structures.
- 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the specific glycosidic linkages by identifying through-bond and through-space correlations between protons and carbons on adjacent sugar residues. Commercial suppliers often specify purity as >90% by NMR.[\[12\]](#)

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the tetrasaccharide (675.63 Da) and can provide fragmentation data that supports the proposed sequence of monosaccharides.[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lewis Antigen System Overview - Creative Biolabs [creative-biolabs.com]
- 4. Lewis B tetrasaccharide | C26H45NO19 | CID 45480569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. GSRS [gsrs.ncats.nih.gov]

- 7. scbt.com [scbt.com]
- 8. dextrauk.com [dextrauk.com]
- 9. Lewis antigen system - Wikipedia [en.wikipedia.org]
- 10. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]
- 11. Synthesis of a Lewis b hexasaccharide thioglycoside donor and its use towards an extended mucin core Tn heptasaccharide structure and a photoreactive ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00477A [pubs.rsc.org]
- 12. LewisBtetrasaccharide | 80081-06-7 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Guide to the Structure of Lewis-b Tetrasaccharide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15547593#what-is-the-structure-of-lewis-b-tetrasaccharide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com